molecular formula C11H12N2O3 B181434 Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-04-5

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B181434
CAS No.: 129912-04-5
M. Wt: 220.22 g/mol
InChI Key: DSNZIGHGZZJKQQ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in drug design. The imidazo[1,2-a]pyridine scaffold is found in various pharmaceutical drugs, making it a privileged structure in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .

Mode of Action

The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the kinase activity of PDGFRA, thereby preventing the receptor’s activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of PDGFRA affects the PDGF signaling pathway , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where the pathway is often overactive .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of PDGFRA by this compound can lead to anti-proliferative effects . In particular, it has been shown to exhibit cytotoxic activity against cancer cells . For instance, it can increase the number of cells in the G0/G1 phase and induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is typically stored at temperatures between 0-5°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit significant activity against multidrug-resistant tuberculosis . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate may also interact with enzymes, proteins, and other biomolecules in a meaningful way.

Cellular Effects

Related compounds have been found to exhibit cytotoxic activity against various human cancer cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to induce apoptosis in cancer cells . This suggests that this compound may also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .

Scientific Research Applications

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the design of pharmaceutical drugs targeting various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its methoxy and carboxylate groups contribute to its unique properties compared to other imidazo[1,2-a]pyridine derivatives .

Biological Activity

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : Approximately 219.24 g/mol
  • Structural Features : Contains an imidazo[1,2-a]pyridine ring system with a methoxy group at position 7 and a carboxylate group at position 2.

The primary biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) , impacting the PDGF signaling pathway , which is crucial for cellular processes such as proliferation and migration.

Key Mechanisms:

  • Binding Sites : The compound interacts with key residues such as Lys627 and Asp836 on PDGFRA.
  • Biochemical Pathways : Inhibition of PDGFRA leads to anti-proliferative effects in various cell types, including cancer cells.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further research:

  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MDA-MB-468 .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial and antiviral agent.
  • Tuberculosis Treatment : Research indicates that derivatives of this compound may have activity against Mycobacterium tuberculosis.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives reported that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa100Induces apoptosis via caspase activation
MDA-MB-468200Inhibits PDGF signaling pathway
A549150Promotes G2/M phase cell cycle arrest

Case Study 2: Antimicrobial Activity

In a screening for antimicrobial activity, this compound showed effective inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability. Factors such as pH and the presence of transport proteins can also affect its absorption and distribution within biological systems.

Properties

IUPAC Name

ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNZIGHGZZJKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-methoxypyridine (1.0 g, 8.1 mmol) and ethyl 3-bromo-2-oxopropanoate (1.77 g, 9.1 mmol) in ethanol (10 mL) was refluxed for 6 h. After the reaction was concentrated, ethyl acetate (20 mL) was added to the residue. The mixture was basified by saturated aqueous sodium bicarbonate. The separated organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue obtained was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=1/1) to afford ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate as a solid (1.04 g, 58%). 1H-NMR (DMSO-d6, 300 MHz): δ 8.37 (m, 2H), 6.91 (s, 1H), 6.70 (m, 1H), 4.25 (m, 2H), 3.81 (s, 3H), 1.28 (m, 3H) ppm; MS (ESI): 221.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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